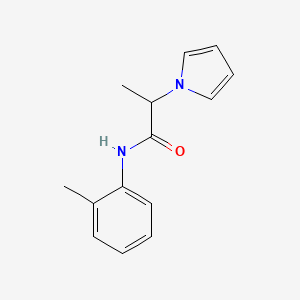

2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-pyrrol-1-ylpropanamide |

InChI |

InChI=1S/C14H16N2O/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16/h3-10,12H,1-2H3,(H,15,17) |

InChI Key |

GDYOLKITKZLCPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)N2C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1h Pyrrol 1 Yl N O Tolyl Propanamide and Its Analogues

Retrosynthetic Analysis of the 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide Core

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points, as illustrated in Figure 1. The most evident disconnection is at the amide bond (C-N bond), which is a common and reliable transformation in organic synthesis. This leads to two key precursors: 2-(1H-pyrrol-1-yl)propanoic acid and o-toluidine.

A second disconnection can be envisioned at the N-C bond of the pyrrole (B145914) ring. This approach would involve the formation of the pyrrole ring in the final stages of the synthesis, potentially starting from 2-aminopropanoic acid (alanine) or a derivative and a 1,4-dicarbonyl compound through a Paal-Knorr synthesis.

Direct Synthesis Approaches to N-Substituted Propanamides

The direct synthesis of this compound can be achieved through a convergent approach that involves the formation of the amide bond as a key step, along with the strategic installation of the pyrrole and o-tolyl moieties.

Amide Bond Formation Strategies for Substituted Propanamides

The formation of the amide bond between 2-(1H-pyrrol-1-yl)propanoic acid and o-toluidine is a critical step in the synthesis of the target molecule. While direct thermal condensation is possible, it often requires harsh conditions. Therefore, the use of coupling reagents is the preferred method to achieve high yields and purity under mild conditions. fishersci.co.uklibretexts.org

Commonly employed coupling reagents for this type of transformation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) masterorganicchemistry.comyoutube.com and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. nih.gov Phosphonium and uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. fishersci.co.uknih.gov The general mechanism for DCC-mediated amide bond formation is depicted in Figure 2. youtube.com

A typical procedure would involve the activation of 2-(1H-pyrrol-1-yl)propanoic acid with the coupling reagent, followed by the addition of o-toluidine. The choice of solvent and base is crucial for the success of the reaction, with aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) and non-nucleophilic bases such as diisopropylethylamine (DIPEA) being commonly used. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, insoluble urea byproduct. masterorganicchemistry.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide (B86325), easy workup. nih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient, reduced risk of racemization. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, suitable for hindered amines. fishersci.co.uk |

Installation of the 1H-Pyrrol-1-yl Moiety onto the Propanamide Framework

The introduction of the 1H-pyrrol-1-yl group is most commonly achieved through the Paal-Knorr pyrrole synthesis. wikipedia.orguwindsor.ca This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In the context of synthesizing 2-(1H-pyrrol-1-yl)propanoic acid, the primary amine would be 2-aminopropanoic acid (alanine), and the 1,4-dicarbonyl compound would be 2,5-dimethoxytetrahydrofuran (B146720), a stable precursor to succinaldehyde. The reaction is typically carried out in a suitable solvent, such as acetic acid or a buffered aqueous solution. nih.govbath.ac.uk

An alternative to the Paal-Knorr synthesis is the Clauson-Kaas reaction, which also utilizes 2,5-dimethoxytetrahydrofuran as the 1,4-dicarbonyl surrogate and is conducted under acidic conditions. nih.gov

The synthesis of the precursor, 2-(1H-pyrrol-1-yl)propanoic acid, can also be achieved from alanine, providing a straightforward route to this key intermediate.

Ortho-Tolyl Group Functionalization and Coupling

While the primary synthetic strategy involves the coupling of a pre-functionalized o-toluidine, it is also conceivable to functionalize the ortho-tolyl group after the formation of the propanamide. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.eduorganic-chemistry.orgbaranlab.org The amide functionality can act as a directing group, facilitating the deprotonation of the ortho-position of the tolyl ring by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.orguwindsor.ca

More recent advances in C-H activation methodologies, often employing transition metal catalysts, could also be applied to the late-stage functionalization of the o-tolyl group. mdpi.comacs.orgprinceton.edu These methods offer alternative pathways for introducing functional groups at the ortho-position with high selectivity.

Synthesis of Structurally Modified this compound Analogues

The versatile synthetic routes described above allow for the preparation of a wide array of analogues of this compound by modifying the pyrrole ring, the propanamide linker, or the o-tolyl group.

Pyrrole Ring Substituent Variations (e.g., 2,5-dimethylpyrrole)

The Paal-Knorr synthesis is particularly well-suited for the preparation of substituted pyrrole analogues. By employing a substituted 1,4-dicarbonyl compound, various substituents can be introduced at the 2- and 5-positions of the pyrrole ring. For instance, the use of 2,5-hexanedione in the condensation reaction with 2-aminopropanoic acid would yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This substituted acid can then be coupled with o-toluidine to afford the corresponding 2,5-dimethylpyrrole analogue. mdpi.comnih.gov

The synthesis of N-substituted pyrroles can be catalyzed by various acidic catalysts, and the reaction conditions can be optimized to achieve high yields and selectivity. mdpi.com The general scheme for the synthesis of a 2,5-dimethylpyrrole analogue is presented in Figure 3.

Propanamide Backbone Elongation or Contraction

Modifications to the length of the propanamide chain, either by elongation to a butanamide derivative or contraction to an ethanamide, can significantly impact the molecule's spatial and conformational properties. Standard organic transformations can be applied to achieve these structural changes.

Chain Elongation via Arndt-Eistert Homologation:

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. nrochemistry.comorganic-chemistry.org This sequence would begin with the hydrolysis of the parent amide, this compound, to its corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)propanoic acid. The carboxylic acid is then converted to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting acyl chloride is reacted with diazomethane to form a diazoketone intermediate. nrochemistry.com The crucial step of the homologation is the Wolff rearrangement of the diazoketone, which is typically catalyzed by silver(I) oxide (Ag₂O) or other metal catalysts, to generate a ketene. organic-chemistry.org This ketene can then be trapped with o-toluidine to yield the desired one-carbon elongated homologue, 3-(1H-pyrrol-1-yl)-N-(o-tolyl)butanamide. The reaction generally proceeds with retention of configuration at the chiral center. libretexts.org

Chain Contraction via Hofmann and Curtius Rearrangements:

For the contraction of the propanamide backbone, the Hofmann and Curtius rearrangements are the most pertinent methods. wikipedia.orgmasterorganicchemistry.com Both reactions proceed through an isocyanate intermediate and result in the loss of the carbonyl carbon, effectively shortening the carbon chain by one unit.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen, such as bromine, in the presence of a strong base like sodium hydroxide. wikipedia.org This methodology, however, is not directly applicable to the secondary amide this compound. It would necessitate the synthesis of the corresponding primary amide, 2-(1H-pyrrol-1-yl)propanamide. This primary amide, upon undergoing the Hofmann rearrangement, would yield an isocyanate, which can then be trapped with o-toluidine to form a urea derivative or hydrolyzed to the corresponding amine.

The Curtius rearrangement offers a more versatile approach as it starts from a carboxylic acid. wikipedia.org The precursor, 2-(1H-pyrrol-1-yl)propanoic acid, can be converted to an acyl azide. This is often achieved by treating the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) in a one-pot procedure. nih.gov Thermal or photochemical decomposition of the acyl azide induces its rearrangement to an isocyanate with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can then be reacted with o-toluidine to produce a urea derivative or with an alcohol to form a carbamate.

| Transformation | Starting Material | Key Reagents | Intermediate | Product |

| Elongation | 2-(1H-pyrrol-1-yl)propanoic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, o-toluidine | Diazoketone, Ketene | 3-(1H-pyrrol-1-yl)-N-(o-tolyl)butanamide |

| Contraction | 2-(1H-pyrrol-1-yl)propanoic acid | 1. SOCl₂ 2. NaN₃ 3. Heat | Acyl azide, Isocyanate | Substituted Urea/Carbamate |

Aromatic Ring Modifications of the O-Tolyl Moiety (e.g., p-tolyl, halogenation)

The o-tolyl group of this compound is amenable to various modifications, including isomerization to the p-tolyl analogue and electrophilic aromatic substitution reactions such as halogenation.

Synthesis of the p-Tolyl Analogue:

The synthesis of the para-substituted analogue, 2-(1H-pyrrol-1-yl)-N-(p-tolyl)propanamide, would follow the same general synthetic route as the ortho-isomer, with the substitution of o-toluidine for p-toluidine in the final amide coupling step. A comparative study of the ortho- and para-isomers could provide insights into the influence of the methyl group's position on the molecule's biological activity and physical properties.

Halogenation of the Tolyl Ring:

The tolyl ring can undergo electrophilic aromatic substitution, with the positions of substitution being directed by the activating methyl group and the ortho, para-directing, yet deactivating, amide group. Direct halogenation of the N-(o-tolyl)amide moiety can be complex, potentially leading to a mixture of products. The amide group is an ortho, para-director, and the methyl group is also an ortho, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methyl group and ortho and para to the amide nitrogen.

For regioselective halogenation, modern synthetic methods can be employed. For instance, directed ortho-metalation, followed by quenching with an electrophilic halogen source, can provide a high degree of regioselectivity. Alternatively, methods for the regioselective ortho-halogenation of N-aryl amides using oxidative halodeboronation have been developed, which could be adapted for this system. nih.gov

| Modification | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | Mixture of brominated isomers |

| Chlorination | Cl₂, FeCl₃ | Mixture of chlorinated isomers |

| Iodination | I₂, oxidizing agent | Mixture of iodinated isomers |

Stereoselective Synthesis and Chiral Resolution of 2-(1H-Pyrrol-1-yl)propanamide Derivatives

The propanamide backbone of the title compound contains a chiral center at the carbon alpha to the carbonyl group. The synthesis of enantiomerically pure forms of this compound can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.

Stereoselective Synthesis:

An asymmetric synthesis would likely involve the use of a chiral auxiliary or a chiral catalyst. One approach would be the stereoselective alkylation of a chiral glycine enolate equivalent with a methyl halide. Another strategy would involve the asymmetric reduction of a corresponding dehydroamino acid derivative. The synthesis of the chiral precursor, (R)- or (S)-2-(1H-pyrrol-1-yl)propanoic acid, would be a key step. This could be achieved through methods such as asymmetric hydrogenation of the corresponding acrylic acid derivative using a chiral catalyst.

Chiral Resolution:

The resolution of a racemic mixture of this compound can be approached in several ways. wikipedia.org One common method involves the hydrolysis of the racemic amide to the corresponding racemic carboxylic acid, 2-(1H-pyrrol-1-yl)propanoic acid. This racemic acid can then be reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a pair of diastereomeric salts. libretexts.org These diastereomers typically have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with acid, followed by amidation with o-toluidine to yield the enantiomerically pure target compound.

Alternatively, chiral chromatography, using a chiral stationary phase, could be employed for the direct separation of the enantiomers of the final amide product or its carboxylic acid precursor. nih.gov

Post-Synthetic Derivatization Reactions of the this compound Scaffold

The core structure of this compound offers several sites for post-synthetic modification, allowing for the generation of a library of analogues for structure-activity relationship studies.

Reactions at the Pyrrole Ring:

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C2 and C5 positions. nih.gov Reactions such as formylation (Vilsmeier-Haack reaction), acylation (Friedel-Crafts acylation), and halogenation can be performed on the pyrrole moiety. The reaction conditions would need to be carefully controlled to avoid polymerization of the pyrrole ring, which can occur under strongly acidic conditions.

Reactions at the Amide N-H:

The nitrogen of the amide bond is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. cognitoedu.org However, under strongly basic conditions, the N-H proton can be abstracted to form an amidate anion, which can then be alkylated or acylated.

Reactions at the Tolyl Methyl Group:

The methyl group on the o-tolyl ring can also be a site for functionalization. Radical halogenation, for example with N-bromosuccinimide (NBS), can introduce a halogen atom onto the methyl group, which can then be further elaborated through nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid is also a possible transformation, which would introduce a new functional group for further derivatization.

| Reaction Site | Reaction Type | Typical Reagents | Potential Product |

| Pyrrole Ring | Vilsmeier-Haack | POCl₃, DMF | Formylated pyrrole derivative |

| Amide N-H | Alkylation | NaH, Alkyl halide | N-alkylated amide derivative |

| Tolyl Methyl Group | Radical Bromination | NBS, light/initiator | Bromomethyl derivative |

Computational Studies and Molecular Modeling of 2 1h Pyrrol 1 Yl N O Tolyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute a wide range of electronic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Reactivity Descriptors for this compound derived from DFT Calculations Note: The following values are representative examples based on calculations for structurally similar molecules and illustrate the type of data obtained from such analysis.

| Parameter | Formula | Description | Illustrative Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.3 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | 1.2 eV |

| Absolute Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself | 3.85 eV |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a stable system | -3.85 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.65 eV |

| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability | 0.188 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow | 2.79 eV |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom of the amide group, highlighting its role as a primary site for hydrogen bonding and electrophilic interactions. The area around the amide hydrogen (N-H) would exhibit a positive potential (blue), indicating its function as a hydrogen bond donor. The aromatic rings (pyrrole and tolyl) would show a mixed potential, with the π-electron clouds generally creating a slightly negative potential above and below the plane of the rings.

Conformational Analysis via Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using computational methods like potential energy surface (PES) scans. This involves systematically rotating specific dihedral angles (torsion angles) within the molecule and calculating the corresponding energy at each step.

Key dihedral angles for analysis would include:

The angle defining the rotation of the o-tolyl group relative to the amide plane.

The angle around the C-N bond of the amide group.

The angle defining the orientation of the pyrrole (B145914) ring relative to the propanamide backbone.

By scanning these angles, a PES map is generated, which reveals the low-energy, stable conformations (local minima) and the energy barriers required for transitioning between them (saddle points). This analysis helps identify the most likely shapes the molecule will adopt under physiological conditions, which is critical for understanding how it might fit into a biological receptor site.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) to mimic physiological conditions. nih.govmdpi.com The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds.

From these simulations, several key properties can be analyzed:

Conformational Flexibility: MD reveals how the molecule flexes, bends, and rotates, exploring different conformations around the energy minima identified by PES scans.

Solvent Interactions: The simulations show how water molecules arrange around the solute, forming hydrogen bonds with the amide group and interacting with the hydrophobic aromatic rings. This provides insight into the molecule's solubility and hydration shell structure.

MD simulations are essential for bridging the gap between the static picture from quantum mechanics and the dynamic reality of molecules in a biological environment. nih.gov

In Silico Prediction of Molecular Properties Relevant to Biological Interactions

Computational tools can predict various molecular properties that are crucial for a compound's potential as a drug candidate, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These in silico predictions are vital in the early stages of drug discovery for filtering candidates with poor pharmacokinetic profiles. iajpr.com

For this compound, key properties can be predicted based on its chemical structure. One of the most important is lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water). mdpi.com Lipophilicity influences how a molecule crosses cell membranes and interacts with biological targets. Other important predictions include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which assesses whether a compound has properties that would make it a likely orally active drug in humans.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound Note: These values are computationally predicted and serve as an estimation of the molecule's properties.

| Property | Predicted Value | Description |

| Molecular Formula | C₁₄H₁₆N₂O | - |

| Molecular Weight | 228.29 g/mol | Mass of one mole of the compound. (Lipinski's Rule: <500) |

| LogP (Octanol/Water) | 2.85 | A measure of lipophilicity. (Lipinski's Rule: <5) |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds. (Lipinski's Rule: ≤5) |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms. (Lipinski's Rule: ≤10) |

| Molar Refractivity | 68.5 cm³ | A measure of the total polarizability of a mole of a substance. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Sum of surfaces of polar atoms; predicts transport properties. |

| Number of Rotatable Bonds | 3 | A measure of molecular flexibility. |

| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability. |

Mechanistic Chemical Biology of 2 1h Pyrrol 1 Yl N O Tolyl Propanamide

Identification of Molecular Targets and Associated Biological Pathways

There is currently no publicly available scientific literature that identifies the specific molecular targets of 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide. Consequently, the biological pathways associated with its activity remain uncharacterized. The process of target identification, a crucial first step in understanding a compound's mechanism of action, often involves techniques such as affinity chromatography, proteomics-based approaches, or genetic screens. To date, no such studies have been published for this particular compound.

Biophysical Characterization of Compound-Target Interactions

Given that the molecular targets of this compound have not been identified, there is no data available on the biophysical characterization of its interactions with any biological macromolecules. Studies in this area would typically employ techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to determine binding kinetics (k_on, k_off), binding affinity (K_D), and the thermodynamic parameters (ΔH, ΔS) of the compound-target interaction. Such data is essential for understanding the potency and selectivity of a compound.

Elucidation of Intracellular Signaling Cascades Modulated by the Compound

The effect of this compound on intracellular signaling cascades has not been reported in the scientific literature. Research in this area would typically involve cell-based assays to monitor the activity of key signaling proteins, such as kinases, phosphatases, and transcription factors, following treatment with the compound. Without an identified molecular target, it is not feasible to predict which signaling pathways might be affected.

Investigation of Stereospecificity in Molecular Recognition and Biological Mechanism

The structure of this compound contains a chiral center at the carbon atom of the propanamide backbone. This means the compound can exist as two enantiomers. However, there are no published studies investigating the stereospecificity of its molecular recognition or biological mechanism. Such investigations would involve the synthesis and separate biological evaluation of the individual enantiomers to determine if they exhibit different potencies or mechanisms of action, a common phenomenon for chiral molecules.

Future Directions and Research Opportunities

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of highly functionalized pyrrole (B145914) derivatives is a continuing area of interest for organic chemists. lucp.net Future efforts will likely focus on developing more efficient and versatile synthetic routes to create complex analogues of 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide. Modern synthetic approaches, including green chemistry principles, are becoming increasingly important. eurekaselect.com

Advanced synthetic methods that could be applied include:

One-pot synthesis: Streamlining the synthesis of polysubstituted pyrroles to improve efficiency and reduce waste. nih.gov

Visible-light photocatalysis: Employing organic dyes as photocatalysts for [3+2] cycloaddition reactions to construct highly functionalized pyrroles under mild conditions. lucp.net

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for pyrrole-based compounds. mdpi.com

These methodologies would enable the creation of a diverse library of analogues with various substituents on both the pyrrole and the N-aryl rings, allowing for a thorough exploration of the structure-activity relationship (SAR).

Exploration of Novel Biological Pathways and Therapeutic Modalities

Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov A key future direction will be to investigate the potential of this compound analogues to modulate novel biological pathways. The vast chemical space of pyrrole-based compounds allows for the targeting of a wide range of biological entities. eurekaselect.combenthamdirect.comelsevierpure.com

Potential therapeutic areas and targets for investigation include:

Oncology: Pyrrole scaffolds are present in several anticancer drugs. researchgate.netmdpi.com Analogues could be designed to target specific protein kinases or other signaling pathways implicated in cancer progression. For instance, novel pyrrolidine carboxamide analogues have been investigated as potential chemotherapeutic agents for hepatocellular carcinoma. nih.gov

Neurodegenerative Diseases: Polysubstituted pyrroles have been explored as selective acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

Infectious Diseases: The pyrrole nucleus is a key component of compounds with antibacterial and antiviral activities. mdpi.comnih.gov Research could focus on identifying analogues with potent activity against drug-resistant pathogens.

The exploration of these and other therapeutic modalities will be crucial in uncovering the full potential of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Applications of AI and ML in this context include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs), can be trained on large datasets of known bioactive molecules to design novel compounds with predicted activity against specific targets. researchgate.netnih.govnih.govtue.nl This approach can explore a vast chemical space to identify promising new scaffolds.

Predictive Modeling: Machine learning algorithms, including linear regression, random forest, and deep learning models, can be used to build quantitative structure-activity relationship (QSAR) models. arxiv.orgnih.gov These models can predict the biological activity of newly designed compounds, helping to prioritize synthetic efforts.

ADMET Prediction: AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures in drug development.

The synergy between computational design and experimental validation will be instrumental in the efficient discovery of optimized lead candidates.

Preclinical Characterization of Lead Candidates (excluding clinical human trials)

Once promising lead candidates have been identified through synthesis and in vitro screening, a thorough preclinical characterization is essential to evaluate their potential for further development. This stage involves a series of in vitro and in vivo studies to assess the efficacy and pharmacological properties of the compounds.

Key aspects of preclinical characterization include:

In Vitro Profiling: This includes assessing the potency and selectivity of the compounds against their intended biological target, as well as evaluating their effects on various cell lines. For example, cytotoxicity assays on cancer cell lines are crucial for anticancer drug candidates. researchgate.netmdpi.com

In Vivo Efficacy Models: The therapeutic efficacy of lead candidates must be demonstrated in relevant animal models of disease. For instance, novel pyrazol-1-yl-propanamides have shown potent in vivo antitumor activity in xenograft models of enzalutamide-resistant prostate cancer. middlebury.eduoncternal.com

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models is critical to understanding their behavior in a biological system.

The data generated from these preclinical studies are vital for making informed decisions about which candidates, if any, should be advanced toward clinical development.

Q & A

Q. What protocols integrate occupational safety into high-throughput screening workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.